molecular formula C21H20N2O4S2 B2445199 Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 877653-99-1

Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2445199
CAS No.: 877653-99-1
M. Wt: 428.52
InChI Key: IOSKEOGJPRGTCK-UHFFFAOYSA-N
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Description

Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

The compound likely participates in electronically divergent processes with a metal catalyst in Suzuki–Miyaura coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond-forming reaction . This reaction is widely applied in organic synthesis due to its mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, could be part of this process, affecting the transmetalation mechanisms .

Pharmacokinetics

It’s known that the stability of similar organoboron compounds can be affected by air and moisture .

Result of Action

The result of the compound’s action is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and syntheses .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as air and moisture . These factors can affect the stability of organoboron compounds, which are often used in Suzuki–Miyaura coupling reactions .

Properties

IUPAC Name

methyl 5-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-12-8-13(2)10-14(9-12)23-19(24)18-16(6-7-28-18)22-21(23)29-11-15-4-5-17(27-15)20(25)26-3/h4-5,8-10H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKEOGJPRGTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(O4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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